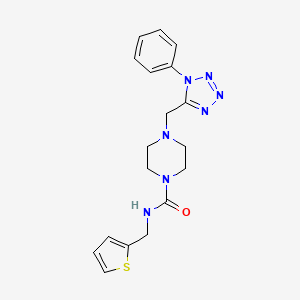

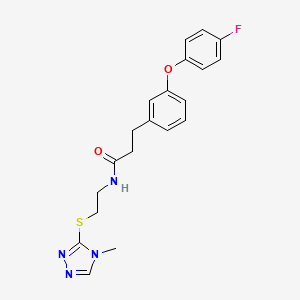

4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active piperazine derivatives. Piperazine compounds have been extensively studied due to their potential therapeutic applications, including antiparasitic, antiarrhythmic, and anxiolytic effects, as well as their role as enzyme inhibitors.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine or its substituted variants with different organic reagents. For instance, in the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, 1-methyl piperazine reacts with alkoxyphenyl isothiocyanates in an ethereal solution to form the desired compounds . Similarly, novel thiophene derivatives, which may share structural similarities with the compound , are synthesized from reactions involving 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . These methods highlight the versatility of piperazine chemistry and the potential pathways that could be explored for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), Mass Spectrometry (MS), and elemental analysis . These techniques provide detailed information about the functional groups present, the molecular framework, and the overall conformation of the compound. The presence of a tetrazole ring and a thiophene moiety in the compound suggests a complex molecular architecture that could be elucidated using these analytical methods.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the tetrazole ring, for example, could be explored in the context of nucleophilic substitution reactions or as a ligand in coordination chemistry. The thiophene ring could undergo electrophilic aromatic substitution or act as a nucleophile in reactions with electrophiles. The piperazine core itself is known for its versatility in forming bonds with a range of substituents, which is crucial for the development of compounds with desired pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents can affect these properties significantly. For example, the introduction of a phenyl group can reduce clearance and improve oral exposure of the compound . The hydrochloride form of piperazine derivatives is often used to improve solubility and facilitate biological testing . The acute toxicity of these compounds is typically assessed through LD50 determination, which is crucial for evaluating their safety profile .

Scientific Research Applications

Synthesis and Biological Activities

- A study focused on the synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with Febuxostat for antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Compounds with specific substituents showed promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

- Another research synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculostatic Activities

- A study on microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities, finding some compounds with good to moderate activities (Başoğlu et al., 2013).

- Research into the synthesis of 1,2,4-triazole derivatives explored their antimicrobial properties, with some compounds demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2010).

Antipsychotic Potential

- Heterocyclic carboxamides analogues of 1192U90 were prepared and evaluated as potential antipsychotic agents, revealing two derivatives with potent in vivo activities and lower activities in behavioral models predictive of extrapyramidal side effects, indicating their potential as antipsychotic agents with fewer side effects (Norman et al., 1996).

Synthesis of Heterocyclic Compounds

- The Mannich reaction was utilized in the synthesis of N,S-containing heterocycles, demonstrating a method for aminomethylation to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showing the versatility of this reaction in heterocyclic compound synthesis (Dotsenko et al., 2012).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, following all appropriate safety protocols.

Future Directions

The future directions for research into this compound would likely depend on its observed effects and potential applications. Further studies could focus on understanding its mechanism of action, optimizing its synthesis, or exploring its potential uses.

properties

IUPAC Name |

4-[(1-phenyltetrazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c26-18(19-13-16-7-4-12-27-16)24-10-8-23(9-11-24)14-17-20-21-22-25(17)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOHETMOAKRWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B3018589.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)